molecular formula C10H12N2S B2459498 3,4-dihydroquinoline-1(2H)-carbothioamide CAS No. 262853-30-5

3,4-dihydroquinoline-1(2H)-carbothioamide

Cat. No.: B2459498
CAS No.: 262853-30-5
M. Wt: 192.28
InChI Key: HVAIRLQMYATCKN-UHFFFAOYSA-N
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Description

3,4-Dihydroquinoline-1(2H)-carbothioamide is a heterocyclic compound that contains a quinoline core structure Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroquinoline-1(2H)-carbothioamide typically involves the reaction of aniline derivatives with carbon disulfide and subsequent cyclization. One common method is the Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene in the presence of an acid catalyst to form the quinoline core. The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroquinoline-1(2H)-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline derivatives with various functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3,4-Dihydroquinoline-1(2H)-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dihydroquinoline-1(2H)-carbothioamide involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydroquinoline-1(2H)-carbothioamide is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions and form different derivatives makes it a versatile compound in both research and industrial settings .

Biological Activity

3,4-Dihydroquinoline-1(2H)-carbothioamide (CAS No. 262853-30-5) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a quinoline core with a carbothioamide functional group. Its molecular formula is C10H12N2SC_{10}H_{12}N_{2}S, and it exhibits notable solubility in organic solvents. The presence of the thioamide group is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate quinoline derivatives with thiocarbamates or thioacids under controlled conditions. Various synthetic routes have been documented, including:

  • Condensation Reactions : Involving amines and carbonyl compounds.
  • Cyclization Reactions : Utilizing thiourea derivatives.

The optimization of these synthetic pathways has been essential for improving yield and purity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50 (µM)
DU145 (Prostate Carcinoma)12.0 ± 1.6
MCF7 (Breast Adenocarcinoma)14.6 ± 3.9
H460 (Lung Carcinoma)4.9 ± 0.7
A-431 (Skin Carcinoma)2.0 ± 0.9

These results suggest that the compound's structural features contribute to its effectiveness against cancer cells by inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have indicated that it possesses inhibitory effects on Gram-positive and Gram-negative bacteria:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Urease Inhibition

Recent studies have highlighted the potential of this compound as a urease inhibitor, which is significant in treating infections caused by urease-producing bacteria such as Helicobacter pylori. The IC50 values for urease inhibition ranged from 11.2 to 50.6 µM, indicating competitive efficacy compared to standard inhibitors .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.
  • Receptor Modulation : It has been suggested that it could modulate receptor activity related to inflammatory responses.

Molecular docking studies have provided insights into how this compound interacts at the molecular level, stabilizing certain conformations that lead to reduced enzyme activity .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Cancer Treatment : A study involving the use of this compound in combination with existing chemotherapeutics showed enhanced efficacy against resistant cancer cell lines.
  • Antimicrobial Formulations : Researchers have developed formulations incorporating this compound for targeted delivery in treating bacterial infections.

Properties

IUPAC Name

3,4-dihydro-2H-quinoline-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c11-10(13)12-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAIRLQMYATCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666842
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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